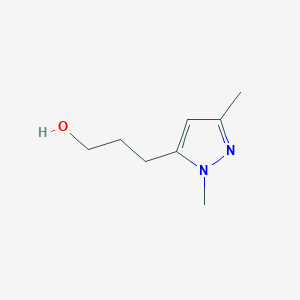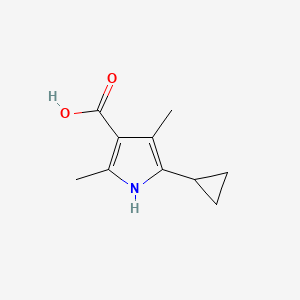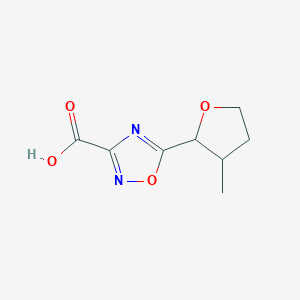
2-(Ethoxymethylidene)-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxymethylidene)-5,5-dimethylcyclohexane-1,3-dione is a chemical compound known for its unique structure and reactivity It belongs to the class of cyclohexane derivatives and is characterized by the presence of an ethoxymethylidene group attached to a cyclohexane ring with two keto groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethylidene)-5,5-dimethylcyclohexane-1,3-dione typically involves the condensation of ethyl acetoacetate with ethyl formate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethylidene)-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, yielding diols.
Substitution: The ethoxymethylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-(Ethoxymethylidene)-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethylidene)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, potentially leading to therapeutic effects. The specific pathways and targets depend on the derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
2-(Ethoxymethylidene)-3-oxo esters: These compounds share a similar ethoxymethylidene group and exhibit comparable reactivity.
Diethyl 2-ethoxymethylidenemalonate: This compound is used in similar synthetic applications and undergoes analogous reactions.
Ethyl 2-ethoxymethylidenecyanoacetate: Another related compound with similar structural features and reactivity.
Uniqueness
2-(Ethoxymethylidene)-5,5-dimethylcyclohexane-1,3-dione is unique due to its cyclohexane core and the presence of two keto groups, which confer distinct reactivity and stability. This combination of features makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-(ethoxymethylidene)-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C11H16O3/c1-4-14-7-8-9(12)5-11(2,3)6-10(8)13/h7H,4-6H2,1-3H3 |
InChI Key |
BJXVCIQYRGDCLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C1C(=O)CC(CC1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13310261.png)
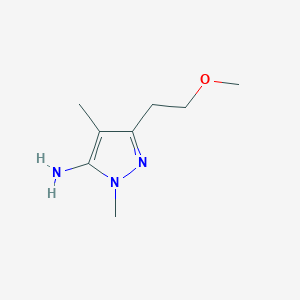
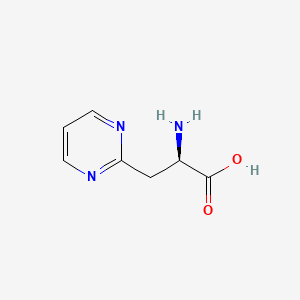
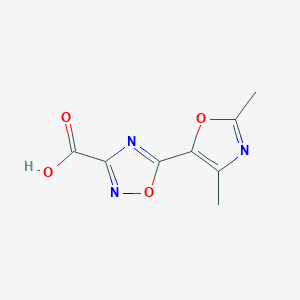
![[4-(Sulfanylmethyl)phenyl]methanol](/img/structure/B13310281.png)
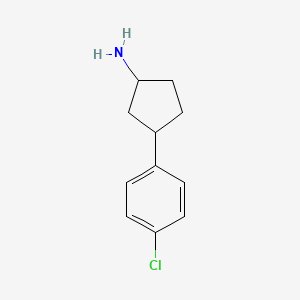
![1-[(2-Aminoethyl)sulfanyl]-4-iodobenzene](/img/structure/B13310289.png)
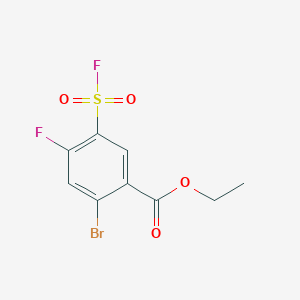
![3-[(1-Aminopropan-2-yl)oxy]butan-2-ol](/img/structure/B13310299.png)
